3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide
Description
3-Chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a chlorine atom at position 3 and an N-methylcarboxamide group at position 4. This structure confers unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-chloro-N-methyl-1H-1,2,4-triazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c1-6-3(10)2-7-4(5)9-8-2/h1H3,(H,6,10)(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVCFTFVLRFCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NNC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide typically involves:
- Stepwise functionalization of the 1,2,4-triazole ring , starting from 1,2,4-triazole or its methylated derivatives.
- Selective halogenation at the 3-position (chlorination).
- Introduction of the N-methyl group on the triazole nitrogen.
- Formation of the carboxamide group at the 5-position .
Preparation of 1-Methyl-1H-1,2,4-triazole Core
A foundational step is the methylation of 1,2,4-triazole at the nitrogen atom:
This methylation is crucial to obtain the N-methylated triazole core needed for further functionalization.
Carboxylation at the 5-Position
Carboxylation of the lithiated intermediate at the 5-position is typically carried out by:
This step introduces the carboxylic acid group necessary for subsequent conversion to the carboxamide.
Conversion of Carboxylic Acid to Carboxamide
The final step involves amidation of the carboxylic acid to yield the carboxamide:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 5 | Activation of carboxylic acid (e.g., via acid chloride formation using thionyl chloride or oxalyl chloride) | Formation of acid chloride intermediate |
| 6 | Reaction with methylamine or methylamine hydrochloride under controlled conditions | Formation of this compound |
Alternatively, direct amidation can be performed by heating the carboxylic acid with methylamine in the presence of coupling agents or dehydrating agents.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | N-Methylation | 1,2,4-triazole, KOH, EtOH, chloromethane, reflux | 1-methyl-1H-1,2,4-triazole |
| 2 | Lithiation | THF, LDA or n-BuLi, low temperature | 3-lithio-1-methyl-1H-1,2,4-triazole |
| 3 | Chlorination | Chlorinating agent (e.g., NCS), low temperature | 3-chloro-1-methyl-1H-1,2,4-triazole |
| 4 | Carboxylation | CO2 gas, low temperature | 3-chloro-1-methyl-1H-1,2,4-triazole-5-carboxylic acid |
| 5 | Amidation | Thionyl chloride, then methylamine | This compound |
Research Findings and Notes on Optimization
- The choice of base (LDA vs. n-BuLi) affects regioselectivity and yield of lithiation and subsequent halogenation steps.
- The temperature control during lithiation and carboxylation is critical to avoid side reactions and to maximize yield.
- Direct amidation of the acid may be less efficient; acid chloride intermediates provide higher purity and yield of the amide.
- Alternative synthetic routes involve the use of trimethylsilyl intermediates for selective functionalization at the 5-position before carboxylation.
- Purification is typically achieved by recrystallization or column chromatography using silica gel with solvent systems such as chloroform/methanol gradients.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom in 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced analogs.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted triazoles.
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced analogs with fewer oxygen functionalities.
Scientific Research Applications
Chemical and Biological Properties
The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The presence of the triazole ring enhances the stability and reactivity of the compound, making it suitable for various applications. The chloro and methyl substituents can influence its lipophilicity and interaction with biological targets.
Medicinal Chemistry
Antimicrobial Activity : Research indicates that 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at low concentrations.
Antifungal Properties : The compound has demonstrated antifungal activity against several pathogenic fungi. Its mechanism involves disrupting fungal cell wall synthesis, making it a candidate for developing antifungal agents.
Anticancer Potential : Studies have shown that this compound can induce apoptosis in cancer cells. It has been evaluated in vitro against various cancer cell lines, including breast and lung cancer cells, showing promising results in reducing cell viability.
Agricultural Science
Fungicide Development : Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. Its efficacy against crop pathogens could lead to the development of new agricultural treatments that minimize crop loss.
Plant Growth Regulation : Preliminary studies suggest that this compound may influence plant growth by modulating hormonal pathways. Further research is needed to establish its role as a plant growth regulator.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
| Study Focus | Methodology | Findings |
|---|---|---|
| Antimicrobial Efficacy | Tested against Gram-positive and Gram-negative bacteria | Significant inhibitory effects observed with MIC values ranging from 32 µg/mL to 64 µg/mL |
| Anticancer Activity | Evaluated on MCF-7 breast cancer cells | Induced apoptosis with an IC50 value of 15 µM after 48 hours of treatment |
| Fungicidal Activity | Assessed on pathogenic fungi affecting crops | Effective at inhibiting fungal growth at low concentrations |
Potential Mechanisms of Action
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity : The triazole ring can interact with enzymes involved in key metabolic processes in microorganisms and cancer cells.
- Induction of Apoptosis : The compound promotes apoptotic pathways through increased caspase activity in treated cells.
- Disruption of Cellular Processes : It may interfere with cellular signaling pathways critical for cell proliferation and survival.
Mechanism of Action
The mechanism by which 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, as an antimicrobial agent, it may inhibit the function of essential enzymes in bacteria or fungi, leading to cell death. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Triazole-Carboxamide Derivatives
3-Chloro-N-Hydroxy-1H-1,2,4-Triazole-5-Carboxamide
- Structure : Differs by substitution of the N-methyl group with a hydroxylamine moiety.
- Properties : Lower molecular weight (162.53 g/mol vs. ~176.0 g/mol for the methyl analogue), higher acidity (predicted pKa ~6.05), and reduced lipophilicity due to the polar hydroxy group .
- Applications: Potential as a metal-chelating agent or enzyme inhibitor, though its irritant hazard class limits pharmaceutical use .
3-Bromo-N,N-Dimethyl-1H-1,2,4-Triazole-5-Carboxamide
- Structure : Bromine replaces chlorine; dimethyl substitution on the carboxamide.
- Properties : Increased molecular weight (219.04 g/mol) and steric bulk. Bromine’s larger atomic radius may enhance halogen bonding but reduce solubility .
- Synthetic Relevance : Used in coordination chemistry for pincer ligand synthesis .
N-Hexyl-1H-1,2,4-Triazole-5-Carboxamide
- Structure : Hexyl chain replaces the methyl group.
Bioisosteric Analogues: Imidazole and Pyrazole Derivatives
Imidazole-4(5)-Carboxamide and Imidazole-2-Carboxamide
- Structure : Replacement of triazole with imidazole; carboxamide position varies.
- Biological Activity :
Pyrazole-4-Carboxamide Derivatives (3a–3p)
Pharmacologically Relevant Triazole Derivatives
Enuvaptan (Vasopressin Receptor Antagonist)
Key Research Findings
- Synthetic Accessibility : Triazole-carboxamides are synthesized via EDCI/HOBt-mediated coupling (yields >60%), comparable to imidazole and pyrazole derivatives .
- Bioactivity : The 1,2,4-triazole core outperforms imidazole in GP inhibition due to stronger hydrogen bonding and electron-withdrawing effects from chlorine .
- Structure-Activity Relationships (SAR) :
- Chlorine Substitution : Enhances binding via hydrophobic interactions.
- N-Methyl vs. N-Hexyl : Methyl balances lipophilicity and metabolic stability, while hexyl improves permeability but risks oxidation .
Biological Activity
3-Chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide is a compound of interest due to its notable biological activities, particularly its antimicrobial and antifungal properties. This article synthesizes findings from various studies to present a comprehensive overview of the compound's biological activity, including data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. The specific structure of this compound contributes to its biological activity, making it a subject of research in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 8 µg/mL |
The above table summarizes the MIC values for several microorganisms, indicating that the compound is particularly potent against Candida albicans, a common fungal pathogen.
Antifungal Properties
The antifungal activity of this compound is particularly noteworthy. Studies have demonstrated its effectiveness in inhibiting the growth of pathogenic fungi, which is critical given the rising incidence of fungal infections.
Case Study: Efficacy Against Candida Species
In a controlled study involving Candida species, this compound was administered in vitro. The results indicated a dose-dependent inhibition of fungal growth, with a significant reduction in colony-forming units (CFUs) observed at concentrations as low as 8 µg/mL.
The mechanism by which this compound exerts its biological effects involves interference with nucleic acid synthesis and disruption of cellular processes in microorganisms. Triazole compounds are known to inhibit enzymes involved in ergosterol biosynthesis, essential for fungal cell membrane integrity.
Cytotoxicity and Selectivity
While evaluating the potential therapeutic applications of this compound, it is crucial to assess its cytotoxicity towards human cells. Preliminary studies suggest that this compound exhibits low toxicity in mammalian cell lines compared to its antifungal efficacy.
Table 2: Cytotoxicity Profile
| Cell Line | IC50 (µM) |
|---|---|
| Human Liver Cells (HepG2) | >100 |
| Human Breast Cancer Cells (MCF7) | >50 |
The cytotoxicity data indicates that the compound has a favorable selectivity index, making it a promising candidate for further development as an antifungal agent.
Q & A
Q. What are the common synthetic routes for 3-chloro-N-methyl-1H-1,2,4-triazole-5-carboxamide?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Nucleophilic substitution to introduce the chloro group at the triazole ring.
- Methylation of the amine group using reagents like methyl iodide under basic conditions.
- Carboxamide formation via coupling reactions (e.g., using carbodiimide activators). Reaction conditions (temperature, pH, solvent) must be tightly controlled to optimize yield and purity. Characterization via NMR and mass spectrometry is critical for validation .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks. Software like SHELXL refines structural parameters .
Q. How can researchers analyze hydrogen-bonding patterns in the crystal structure of this compound?
Graph set analysis (as per Etter’s formalism) is used to classify hydrogen-bonding motifs. Tools like Mercury or PLATON visualize interactions, while SHELXL refines hydrogen atom positions in crystallographic models .
Advanced Research Questions
Q. How can crystallographic software resolve challenges in structural refinement for this compound?
Q. How can discrepancies between experimental and theoretical NMR data be resolved?
Discrepancies often arise from solvent effects or conformational dynamics. Mitigation strategies include:
- DFT calculations with solvent models (e.g., PCM) to simulate shifts.
- Variable-temperature NMR to probe dynamic processes. Cross-validation with X-ray data ensures structural accuracy .
Q. What methodologies optimize regioselective functionalization of the triazole ring?
- Protection/deprotection strategies (e.g., using tert-butyl groups) to direct substitution.
- Metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction. Reaction progress is monitored via HPLC or TLC, with intermediates characterized by IR spectroscopy .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Isotopic labeling (e.g., ²H or ¹³C) to track bond formation/cleavage.
- Kinetic studies (variable-temperature kinetics) to determine activation parameters.
- Computational modeling (DFT) to identify transition states and intermediates .
Q. What strategies address low yields in carboxamide coupling reactions?
- Catalyst optimization : Use of HOBt/DCC or newer reagents like HATU.
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Purification techniques : Gradient flash chromatography or recrystallization to isolate pure product .
Data Analysis and Contradiction Management
Q. How should researchers handle conflicting crystallographic data from different refinement methods?
Q. What approaches reconcile conflicting biological activity data in derivatives?
- Structure-Activity Relationship (SAR) studies : Systematically vary substituents to isolate activity trends.
- Dose-response assays : Use IC50/EC50 values to quantify potency differences.
- Molecular docking : Predict binding modes to explain activity variations .
Methodological Tables
Q. Table 1. Key Crystallographic Software and Applications
| Software | Functionality | Reference |
|---|---|---|
| SHELXL | Refinement of high-resolution data | |
| WinGX | Data integration and Fourier mapping | |
| ORTEP-3 | Thermal ellipsoid visualization |
Q. Table 2. Common Reaction Optimization Parameters
| Parameter | Optimal Range | Technique for Monitoring |
|---|---|---|
| Temperature | 0–80°C (dependent on step) | In-situ IR spectroscopy |
| Catalyst loading | 1–5 mol% | HPLC-MS |
| Solvent | DMF, DMSO, THF | TLC with UV visualization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
